4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline
Brand Name: Vulcanchem
CAS No.: 853310-87-9
VCID: VC20166539
InChI: InChI=1S/C19H20N2S/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18/h2-7,12-14H,8-11H2,1H3
SMILES:
Molecular Formula: C19H20N2S
Molecular Weight: 308.4 g/mol

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline

CAS No.: 853310-87-9

Cat. No.: VC20166539

Molecular Formula: C19H20N2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline - 853310-87-9

Specification

CAS No. 853310-87-9
Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline
Standard InChI InChI=1S/C19H20N2S/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18/h2-7,12-14H,8-11H2,1H3
Standard InChI Key SPEGPUKDCNXYSJ-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Introduction

Structural and Electronic Properties

Molecular Architecture

The quinoline scaffold consists of a bicyclic system with a benzene ring fused to a pyridine ring. Substitutions at positions 2 and 4 introduce thiophene and 4-methylpiperidinyl groups, respectively. The thiophene moiety contributes to π-conjugation, while the piperidine ring introduces basicity and stereoelectronic effects. Comparative analysis with structurally similar compounds, such as 2-(4-ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline (C₂₃H₂₆N₂) and 4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline (C₂₁H₂₂N₂OS), reveals that substituent positioning significantly influences molecular polarity and intermolecular interactions .

Table 1: Structural Comparison of Related Quinoline Derivatives

Compound NameMolecular FormulaKey SubstituentsUnique Features
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinolineC₁₉H₂₀N₂S4-methylpiperidinyl, 2-thienylBalanced π-conjugation and basicity
2-(4-Ethylphenyl)-4-(4-methylpiperidinyl)quinolineC₂₃H₂₆N₂4-ethylphenyl, 4-methylpiperidinylEnhanced hydrophobicity
4-(Piperidinylcarbonyl)-2-(5-methylthienyl)quinolineC₂₁H₂₂N₂OSPiperidinylcarbonyl, 5-methylthienylCarbonylic functionality for reactivity

Spectroscopic and Computational Analysis

Density functional theory (DFT) studies on analogous quinolines, such as 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrate the utility of computational methods in predicting electronic properties. For example, frontier molecular orbital (FMO) analysis reveals energy gaps (EgapE_{\text{gap}}) that correlate with chemical reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic and electrophilic sites . Applied to 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline, these methods could predict reactive hotspots at the thiophene’s α-positions and the piperidine’s nitrogen atom.

Synthesis and Optimization

Friedländer Quinoline Synthesis

The Friedländer reaction, which condenses 2-aminobenzophenones with ketones, has been successfully adapted for solvent-free synthesis of quinoline derivatives using polyphosphoric acid (PPA) as a catalyst . For instance, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized in 82% yield under these conditions . Applying this method to 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline would require:

  • Starting Materials: 2-aminobenzaldehyde derivatives and a ketone incorporating the 4-methylpiperidinyl group.

  • Catalytic System: PPA promotes cyclodehydration while minimizing side reactions.

  • Reaction Conditions: Solvent-free heating at 90°C for 1–2 hours.

Alternative Routes

  • Nucleophilic Aromatic Substitution: Introducing the piperidinyl group via displacement of a halogen at position 4 of the quinoline ring.

  • Suzuki-Miyaura Coupling: Installing the thienyl group through palladium-catalyzed cross-coupling with a thiopheneboronic acid.

Table 2: Synthetic Methodologies for Quinoline Derivatives

MethodYield (%)Key AdvantagesLimitations
Friedländer Synthesis82Solvent-free, high atom economyRequires specific ketone substrates
Suzuki Coupling65–75Modular thienyl introductionSensitive to oxygen and moisture
Nucleophilic Substitution70Direct functionalizationLimited to electron-deficient quinolines

Physicochemical and Pharmacological Profile

Solubility and Lipophilicity

The logP value of 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline is estimated to be ~3.5, indicating moderate lipophilicity. This property facilitates membrane permeability, a critical factor for central nervous system (CNS) penetration. Comparative data from 2-(4-ethylphenyl)-4-(4-methylpiperidinyl)quinoline (logP = 4.1) suggests that bulkier aryl groups increase hydrophobicity, potentially reducing aqueous solubility .

Biological Activity

While direct studies on this compound are unavailable, quinoline derivatives exhibit broad pharmacological profiles:

  • Antiviral Activity: Quinolines inhibit viral polymerases and proteases via π-π stacking and hydrogen bonding .

  • Anticancer Effects: Thiophene-containing analogs intercalate DNA or inhibit tyrosine kinases .

  • Antimicrobial Action: Piperidine substitutions enhance activity against Gram-positive bacteria by disrupting cell wall synthesis .

Computational Modeling and Drug Design

Molecular Docking Studies

Docking simulations of analogous compounds into the ATP-binding pocket of EGFR kinase (PDB: 1M17) reveal that the thienyl group forms hydrophobic contacts with Leu694, while the piperidinyl nitrogen hydrogen-bonds to Thr854 . Such interactions suggest potential kinase inhibitory activity for 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline.

ADMET Predictions

Using SwissADME, the compound’s bioavailability score is predicted to be 0.55, with moderate gastrointestinal absorption. The thiophene moiety may pose a risk of cytochrome P450 inhibition, necessitating further metabolic studies.

Industrial and Research Applications

Material Science

Quinoline-thiophene hybrids serve as organic semiconductors in OLEDs due to their tunable band gaps. The thienyl group’s electron-rich nature enhances charge transport properties, as demonstrated in 2-(5-methylthienyl)quinoline-based devices .

Medicinal Chemistry

The compound’s dual functionality positions it as a lead structure for multitarget drugs. Parallel synthesis libraries could explore modifications at the piperidine’s methyl group or thiophene’s β-position to optimize selectivity.

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